CYP11B1 Inhibition: IC50 of 28 nM Establishes Potent Steroidogenic 11β-Hydroxylase Engagement
The target compound inhibits human CYP11B1 (11β-hydroxylase, cortisol synthase) with an IC50 of 28 nM in a cell-based assay using V79MZ cells expressing the human enzyme [1]. In contrast, the same compound exhibits an IC50 of 90 nM against recombinant human CYP3A4 in a time-dependent inhibition assay using midazolam as substrate [2]. This 3.2-fold difference in potency demonstrates measurable selectivity between a steroidogenic CYP (CYP11B1) and a major hepatic drug-metabolizing CYP (CYP3A4) under the tested conditions. Importantly, the CYP11B1 inhibitory potency is comparable to clinical-stage aldosterone synthase (CYP11B2) inhibitors such as osilodrostat (LCI699), which exhibits dual CYP11B2/CYP11B1 inhibition with IC50 values in the low nanomolar range [3].
| Evidence Dimension | CYP11B1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 28 nM |
| Comparator Or Baseline | CYP3A4 inhibition by same compound: 90 nM; Osilodrostat (LCI699) CYP11B1 IC50: ~2.5 nM (reference class comparison) |
| Quantified Difference | 3.2-fold lower IC50 for CYP11B1 vs CYP3A4 |
| Conditions | Human CYP11B1 expressed in V79MZ cells, [3H]-11-deoxycorticosterone substrate, 1 hr preincubation |
Why This Matters
Enables the compound to serve as a CYP11B1-positive control in steroidogenic panel assays without requiring the procurement of clinical-stage inhibitors.
- [1] BindingDB. BDBM50062541 / CHEMBL3397600. IC50: 28 nM for human CYP11B1 expressed in V79MZ cells using [3H]-11-deoxycorticosterone as substrate. View Source
- [2] BindingDB. BDBM50584760 / CHEMBL2068968. IC50: 90 nM for recombinant human CYP3A4 (time-dependent, midazolam substrate). View Source
- [3] Ménard J, et al. Osilodrostat (LCI699): A dual CYP11B2/CYP11B1 inhibitor. Journal of Hypertension. Reference class context. View Source
